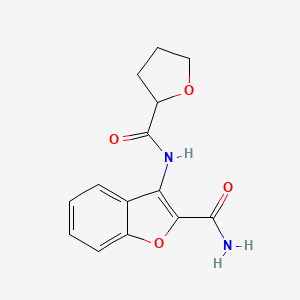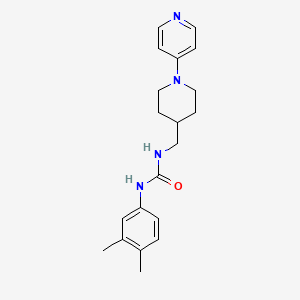
1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl functional group. Urea is a common component in many pharmaceuticals due to its versatile reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of a pyridine ring and a piperidine ring suggests that this compound might have interesting chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the urea group could participate in condensation reactions, and the pyridine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyridine ring could make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Allosteric Antagonist Applications
1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea and its derivatives have been explored for their potential as allosteric antagonists. For example, a similar compound, 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl] urea (PSNCBAM-1), has been identified as an allosteric antagonist of the cannabinoid CB1 receptor. This compound showed promise in modulating neuronal excitability in the central nervous system, which could have implications for treating CNS diseases (Wang, Horswill, Whalley, & Stephens, 2011).
Anticancer Applications
Derivatives of 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea have shown significant potential in anticancer research. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives found them to exhibit substantial antiproliferative effects on various cancer cell lines, suggesting their potential as new anticancer agents (Feng et al., 2020).
Anion Coordination Chemistry
The anion coordination chemistry of protonated urea-based ligands, which include compounds similar to 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, has been studied. These compounds demonstrated the ability to form adducts with inorganic oxo-acids, showing diverse hydrogen bond motifs (Wu et al., 2007).
Molecular Structure Studies
The molecular structures of similar compounds have been determined to exhibit hydrogen-bonded dimeric pairs, which is significant for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals and materials science (Burgess et al., 1998).
Conformational Studies and Hydrogen Bonding
The conformational studies of heterocyclic ureas (similar to 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea) showed their ability to unfold and form multiply hydrogen-bonded complexes. This property is crucial for applications in self-assembly and molecular recognition processes (Corbin et al., 2001).
Inhibition Effects in Corrosion Studies
In the field of corrosion inhibition, derivatives of 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea have been studied. For instance, urea-derived Mannich bases were examined for their effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments (Jeeva et al., 2015).
Molecular Assemblies and Supramolecular Chemistry
The use of di-(m-pyridyl)-urea ligands, related to 1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, in forming metallo-supramolecular macrocycles has been explored. These studies contribute to the understanding of molecular assemblies and their potential applications in supramolecular chemistry (Troff et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-3-4-18(13-16(15)2)23-20(25)22-14-17-7-11-24(12-8-17)19-5-9-21-10-6-19/h3-6,9-10,13,17H,7-8,11-12,14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRSUKFCODRXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)

![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)
![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)
![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)
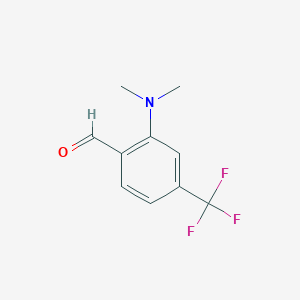
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)
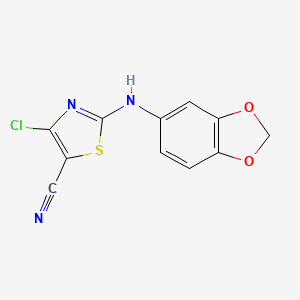
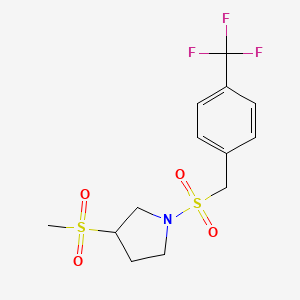
![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)
